Ivermectin B1 Aglycon
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Overview
Description
IVM AGLYCONE is a derivative of ivermectin, a broad-spectrum antiparasitic agent. Ivermectin is widely used in veterinary and human medicine to treat various parasitic infections. The aglycone form of ivermectin is obtained by removing the sugar moiety from the parent compound, resulting in a molecule with distinct chemical and biological properties.
Mechanism of Action
Target of Action
Ivermectin primarily targets glutamate-gated chloride channels in microfilarial invertebrate muscle and nerve cells . It also interacts with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits . In humans, ivermectin also functions as a feedback regulator of certain ligand-gated signaling pathways .
Mode of Action
Ivermectin acts as a selective positive allosteric modulator at the glutamate-gated chloride channels . It binds to these channels, leading to an increase in the permeability of the cell membrane to chloride ions . This results in cellular hyperpolarization, leading to paralysis and death of the parasite .
Biochemical Pathways
The biochemical pathways affected by Ivermectin involve the modulation of γ-aminobutyric acid type-A receptor, glycine binding site, and neuronal α7-nicotinic binding site at nanomolar concentrations . The drug acts at multiple sites, and various target species have different sensitivities to the drug .
Pharmacokinetics
Ivermectin is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 . The half-lives of its metabolites M1 and M4 are considerably longer than that of the parent compound ivermectin . The high lipid solubility of ivermectin results in it being widely distributed throughout the body .
Result of Action
The result of Ivermectin’s action is the effective treatment of various parasitic diseases. It is mainly used in humans in the treatment of onchocerciasis, but may also be effective against other worm infestations such as strongyloidiasis, ascariasis, trichuriasis, and enterobiasis . It has also been used in the treatment of head lice infestation .
Action Environment
The action of Ivermectin can be influenced by environmental factors. For example, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . Therefore, concern for avermectin contamination in soil is increasing, and researchers are focused on estimating the effects on non-target organisms, such as plants and soil invertebrates . Furthermore, the presence of other drugs/chemicals that are potent inhibitors/inducers of P4503A4 enzyme and of MDR1 (P-gp), BCRP or MRP transporters, or when polymorphisms of the drug transporters and P450 3A4 exist, drug-drug or drug-toxic chemical interactions might result in suboptimal response to the therapy or to toxic effects .
Biochemical Analysis
Biochemical Properties
Ivermectin Impurity G, like Ivermectin, is believed to interact with glutamate-gated chloride channels present in animal neurons and muscle cells . By binding to these channels, it increases the permeability of the cell membrane for chloride ions . This interaction is crucial for its antiparasitic activity.
Cellular Effects
In cellular contexts, Ivermectin Impurity G may influence various cellular processes. For instance, studies have shown that Ivermectin can cause cell cycle arrest and apoptosis in certain cancer cell lines
Molecular Mechanism
The molecular mechanism of action of Ivermectin Impurity G is likely similar to that of Ivermectin. Ivermectin acts as a selective positive allosteric modulator at the glutamate-gated chloride channels found in nematodes and insects . By binding to these channels, it leads to an influx of chloride ions, causing paralysis and death of the parasite .
Temporal Effects in Laboratory Settings
Ivermectin has been shown to have long-lasting effects due to its high lipid solubility, which results in it being widely distributed throughout the body .
Dosage Effects in Animal Models
Studies on Ivermectin have shown that it can reduce viral load and disease in mice infected with a coronavirus . High doses of Ivermectin can also lead to severe neurological toxicity .
Metabolic Pathways
Ivermectin Impurity G is likely metabolized in a similar manner to Ivermectin. Ivermectin is metabolized by C-hydroxylation and O-demethylation reactions, primarily catalyzed by P450 3A4, with contributions from P450 3A5 and 2C9 .
Transport and Distribution
Ivermectin Impurity G, like Ivermectin, is likely transported and distributed within cells and tissues due to its high liposolubility . It is suggested that P-gp (MDR1) transporter participates in Ivermectin efflux at low drug concentration with a slow transport rate .
Subcellular Localization
Given its lipophilic nature and its interactions with intracellular targets such as glutamate-gated chloride channels , it is likely that it can cross cell membranes and localize within various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IVM AGLYCONE typically involves the removal of the sugar moiety from ivermectin. This can be achieved through enzymatic hydrolysis or chemical methods. Enzymatic hydrolysis uses specific glycosidases to cleave the glycosidic bond, while chemical methods involve acid or base hydrolysis under controlled conditions .
Industrial Production Methods
Industrial production of IVM AGLYCONE involves large-scale fermentation of Streptomyces avermitilis, followed by extraction and purification of ivermectin. The purified ivermectin is then subjected to hydrolysis to remove the sugar moiety, yielding IVM AGLYCONE .
Chemical Reactions Analysis
Types of Reactions
IVM AGLYCONE undergoes various chemical reactions, including:
Oxidation: IVM AGLYCONE can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the aglycone.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of IVM AGLYCONE, each with unique chemical and biological properties .
Scientific Research Applications
IVM AGLYCONE has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel compounds.
Biology: Studied for its effects on various biological systems, including its antiparasitic activity.
Medicine: Investigated for potential therapeutic applications, including its use as an antiparasitic agent.
Industry: Utilized in the development of new pesticides and veterinary drugs
Comparison with Similar Compounds
Similar Compounds
- Abamectin
- Doramectin
- Eprinomectin
- Moxidectin
- Selamectin
Uniqueness
IVM AGLYCONE is unique due to its distinct chemical structure, which lacks the sugar moiety present in other avermectins. This structural difference imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
73162-95-5 |
---|---|
Molecular Formula |
C34H50O8 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |
InChI Key |
XOCXXEYUGYTCNG-AOIHNFKZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)C |
SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
Appearance |
Off-White Solid |
melting_point |
149-154ºC |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Ivermectin B1 Aglycon; (6R,13S,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]-milbemycin B; [6R,13S,25R(S)]-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-(1-methylpropyl)-milbemycin B; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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